molecular formula C13H21N3O2S2 B2511261 N-[(4-methoxythian-4-yl)methyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034452-31-6

N-[(4-methoxythian-4-yl)methyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2511261
CAS No.: 2034452-31-6
M. Wt: 315.45
InChI Key: XUUPMIHSIWLBMV-UHFFFAOYSA-N
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Description

N-[(4-methoxythian-4-yl)methyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Action Environment

Environmental factors significantly influence drug action:

    The compound’s stability and solubility vary with pH. Heat or cold can impact its efficacy. Photosensitivity may affect stability. Interactions with other molecules (e.g., enzymes, ions) matter.

Its intricate dance within biological systems awaits exploration . 🌟

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxythian-4-yl)methyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of a thian-4-ylmethylamine derivative with a thiadiazole carboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxythian-4-yl)methyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted thiadiazole derivatives

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
  • N-(4-chlorophenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
  • N-(4-methylphenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness

N-[(4-methoxythian-4-yl)methyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the thian-4-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S2/c1-3-4-10-11(20-16-15-10)12(17)14-9-13(18-2)5-7-19-8-6-13/h3-9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUPMIHSIWLBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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